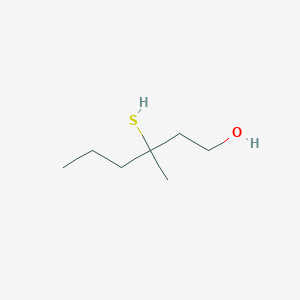

3-Méthyl-3-sulfanylhexan-1-ol

Vue d'ensemble

Description

3-methyl-3-sulfanylhexan-1-ol is a primary alcohol that is hexan-1-ol which is substituted by a methyl group and a thiol group at position 3. It is the odor component of human axilla sweat and the major species at pH 7.3. It has a role as a human metabolite. It is a thiol, a primary alcohol and a volatile organic compound. It derives from a hexan-1-ol.

Applications De Recherche Scientifique

Profil olfactif dans la sueur axillaire humaine

Ce composé est un descripteur majeur du profil olfactif de la sueur axillaire humaine. Il contribue à l'odeur caractéristique en raison de sa présence sous forme de composé soufré volatil (CSV) dans la sueur axillaire .

Description de l'odeur énantiomérique

L'énantiomère (S) du 3-Méthyl-3-sulfanylhexan-1-ol a été décrit comme ayant une odeur de sueur et d'oignon, tandis que son énantiomère opposé, ®-3-méthyl-3-sulfanylhexan-1-ol, est décrit comme fruité et semblable au pamplemousse .

Catalyse

Il peut servir de catalyseur dans diverses réactions chimiques, telles que la réaction entre l'éthylène et le soufre .

Recherche scientifique

Ce composé est disponible à l'achat auprès de sociétés de fourniture de recherche scientifique comme MilliporeSigma, ce qui indique son utilisation dans diverses applications de recherche .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3-Methyl-3-sulfanylhexan-1-ol is the human olfactory system . This compound is a key odorant that contributes to the characteristic smell of human sweat .

Mode of Action

3-Methyl-3-sulfanylhexan-1-ol interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of smell . The compound is produced as a result of specific microbial activity on the odourless dipeptide-containing malodour precursor molecule, S-Cys-Gly-3M3SH, secreted in the axilla (underarm) during colonisation .

Biochemical Pathways

It is known that the compound is produced from the odourless precursor molecule, s-cys-gly-3m3sh, through the action of specific microbes present in the underarm .

Pharmacokinetics

Given its volatile nature, it is likely that the compound is rapidly absorbed and metabolized in the body, and its metabolites are likely excreted via the kidneys .

Result of Action

The primary result of the action of 3-Methyl-3-sulfanylhexan-1-ol is the production of body odor . The compound is a major contributor to the characteristic smell of human sweat .

Action Environment

The action of 3-Methyl-3-sulfanylhexan-1-ol is influenced by various environmental factors. For instance, the production of the compound is affected by the presence and activity of specific microbes in the underarm . Additionally, factors such as diet, hygiene, and individual genetic factors can influence the production and perception of this compound .

Analyse Biochimique

Biochemical Properties

3-Methyl-3-sulfanylhexan-1-ol is produced during fermentation by metabolism of the main organic acids contained in human sweat . It is produced in the underarm as a result of specific microbial activity, which act on the odourless dipeptide-containing malodour precursor molecule, S-Cys-Gly-3M3SH, secreted in the axilla (underarm) during colonisation .

Cellular Effects

The cellular effects of 3-Methyl-3-sulfanylhexan-1-ol are primarily related to its role in body odor. It is produced by Staphylococcus hominis, which converts the odorless dipeptide-containing malodour precursor molecule, S-Cys-Gly-3M3SH, into 3-Methyl-3-sulfanylhexan-1-ol in the bacterial cytoplasm before being released into the environment .

Molecular Mechanism

The molecular mechanism of 3-Methyl-3-sulfanylhexan-1-ol involves the transport of S-Cys-Gly-3M3SH by Staphylococcus hominis. This bacterium converts the precursor into 3-Methyl-3-sulfanylhexan-1-ol in the bacterial cytoplasm before it is released into the environment .

Metabolic Pathways

3-Methyl-3-sulfanylhexan-1-ol is involved in the metabolic pathways related to the production of body odor. It is produced during fermentation by metabolism of the main organic acids contained in human sweat .

Transport and Distribution

The transport and distribution of 3-Methyl-3-sulfanylhexan-1-ol within cells and tissues are facilitated by Staphylococcus hominis. This bacterium transports the precursor S-Cys-Gly-3M3SH into the bacterial cytoplasm, where it is converted into 3-Methyl-3-sulfanylhexan-1-ol .

Propriétés

IUPAC Name |

3-methyl-3-sulfanylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSALIMFZUGITJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CCO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435943 | |

| Record name | 3-methyl-3-sulfanylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307964-23-4 | |

| Record name | 3-Mercapto-3-methylhexan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307964-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-3-sulfanylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanol, 3-mercapto-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

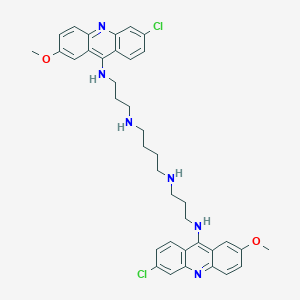

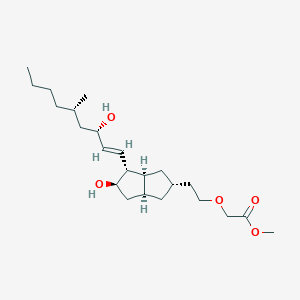

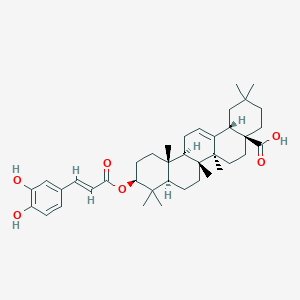

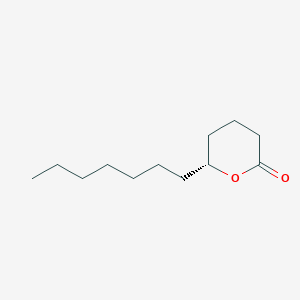

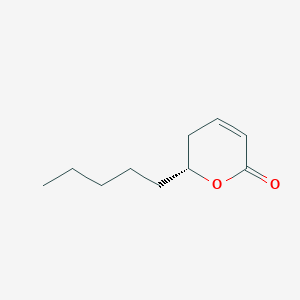

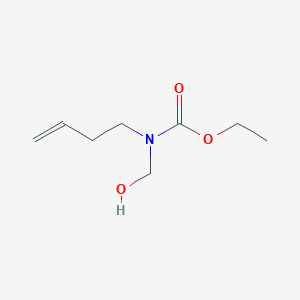

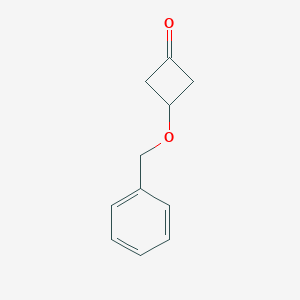

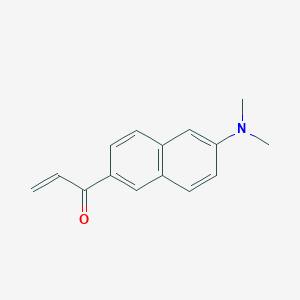

Feasible Synthetic Routes

Q1: What makes 3-methyl-3-sulfanylhexan-1-ol a significant contributor to body odor?

A1: Unlike many odor molecules, 3-methyl-3-sulfanylhexan-1-ol is not directly secreted by the human body. Instead, it's produced through a fascinating interplay between our physiology and skin microbiome. Odorless precursors, specifically a cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol, are secreted in our underarm sweat. [] Specific bacteria, particularly certain strains of Staphylococcus haemolyticus, possess enzymes that can cleave this conjugate, releasing the volatile and pungent 3-methyl-3-sulfanylhexan-1-ol. [, ] This compound has a remarkably low odor threshold, meaning even tiny amounts can be detected by the human nose, resulting in the characteristic body odor. []

Q2: How do bacteria transport the 3-methyl-3-sulfanylhexan-1-ol precursor into their cells?

A2: Research indicates that Staphylococcus hominis, a prominent player in body odor production, utilizes a general peptide transporter to move the cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol across its cell membrane. [] Once inside the bacterial cell, enzymes like cystathionine β-lyase can break down the conjugate, releasing 3-methyl-3-sulfanylhexan-1-ol. []

Q3: Are there differences in the odor profile of 3-methyl-3-sulfanylhexan-1-ol depending on its enantiomeric form?

A3: Yes, the two enantiomers of 3-methyl-3-sulfanylhexan-1-ol, (R)- and (S)-3-methyl-3-sulfanylhexan-1-ol, exhibit distinct odor profiles. The (S)-enantiomer, which is the predominant form found in human sweat, possesses a strong, characteristic "sweat" and onion-like odor. [] Conversely, the (R)-enantiomer is described as having a fruitier aroma, resembling grapefruit. [] This distinction highlights the importance of chirality in odor perception.

Q4: Can the production of 3-methyl-3-sulfanylhexan-1-ol vary between individuals?

A4: Yes, the intensity and specific character of axillary odor, largely influenced by 3-methyl-3-sulfanylhexan-1-ol, can vary significantly between individuals. [, , ] Several factors contribute to this variation, including:

- Microbial composition: The types and abundance of bacteria residing in the underarm region play a crucial role. [, ] Individuals with a higher abundance of Staphylococcus haemolyticus, for example, tend to produce more 3-methyl-3-sulfanylhexan-1-ol. [, ]

- Gender: Studies have revealed that women generally have a higher potential to produce 3-methyl-3-sulfanylhexan-1-ol than men, which may be linked to differences in sweat composition and bacterial populations. []

- Precursor concentration: The amount of cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol secreted in sweat can also influence the final odor intensity. []

Q5: Beyond its role in body odor, is 3-methyl-3-sulfanylhexan-1-ol relevant in other contexts?

A5: While primarily known for its contribution to body odor, 3-methyl-3-sulfanylhexan-1-ol also plays a role in mosquito attraction. Research shows that Anopheles gambiae mosquitoes, known vectors of malaria, exhibit a preference for the odor generated when human sweat is incubated with bacteria capable of producing 3-methyl-3-sulfanylhexan-1-ol. [] This finding suggests that this compound, along with other sweat odor components, might be involved in the mosquito's host-seeking behavior.

Q6: What are the analytical techniques used to study 3-methyl-3-sulfanylhexan-1-ol?

A6: Various analytical techniques are employed to identify, quantify, and characterize 3-methyl-3-sulfanylhexan-1-ol and its precursors, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate and identify volatile compounds like 3-methyl-3-sulfanylhexan-1-ol in complex mixtures like sweat. [, ]

- High-Performance Liquid Chromatography (HPLC): Coupled with techniques like mass spectrometry, HPLC helps analyze non-volatile precursors present in sweat, such as the cysteine-glycine conjugate of 3-methyl-3-sulfanylhexan-1-ol. []

- Gas Chromatography-Olfactometry (GC-O): This method combines the separation capabilities of gas chromatography with the sensory evaluation of odors, enabling researchers to directly assess the odor profiles of different compounds, including 3-methyl-3-sulfanylhexan-1-ol, as they elute from the GC column. [, ]

- Chiral Gas Chromatography: This specialized technique separates and quantifies the different enantiomers of chiral compounds, allowing researchers to determine the ratio of (R)- and (S)-3-methyl-3-sulfanylhexan-1-ol present in a sample and investigate their individual odor characteristics. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.